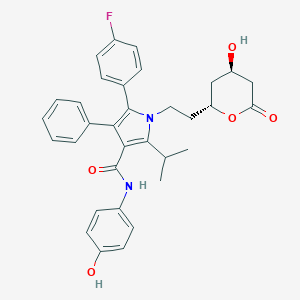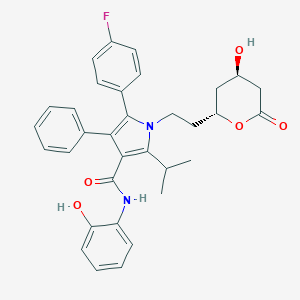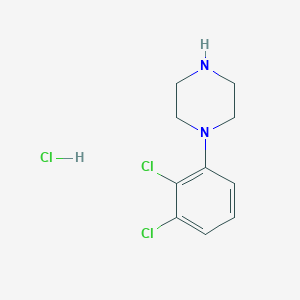
Bromuro de (6-aminohexil)trimetilamonio Hidrobromuro
Descripción general
Descripción
(6-Aminohexyl)trimethylammonium Bromide Hydrobromide is a chemical compound with the molecular formula C₉H₂₄Br₂N₂ and a molecular weight of 320.11 g/mol . It is commonly used in biochemical research, particularly in the study of proteomics . This compound is known for its role as an inhibitor and substrate for certain enzymes, making it valuable in various scientific applications .
Aplicaciones Científicas De Investigación
(6-Aminohexyl)trimethylammonium Bromide Hydrobromide is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: It is used in the study of enzyme kinetics and as an inhibitor in biochemical assays.
Medicine: Research on its potential therapeutic applications, particularly in enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes
Mecanismo De Acción
Target of Action
The primary target of (6-Aminohexyl)trimethylammonium Bromide Hydrobromide is pig kidney diamine oxidase . Diamine oxidase is an enzyme that plays a crucial role in the metabolism of histamine, a compound involved in local immune responses and regulating physiological function in the gut.
Mode of Action
(6-Aminohexyl)trimethylammonium Bromide Hydrobromide acts as a potent inhibitor and substrate for pig kidney diamine oxidase . By inhibiting this enzyme, it can potentially affect the metabolism of histamine, thereby influencing immune responses and gut function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Aminohexyl)trimethylammonium Bromide Hydrobromide typically involves the reaction of 6-aminohexylamine with trimethylamine in the presence of hydrobromic acid. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Catalyst: No specific catalyst is required, but the presence of hydrobromic acid facilitates the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 6-aminohexylamine and trimethylamine.
Reaction Vessel: Large-scale reactors with controlled temperature and pressure conditions.
Purification: The product is purified through crystallization or recrystallization techniques to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions: (6-Aminohexyl)trimethylammonium Bromide Hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous solutions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Products include various substituted ammonium salts.
Oxidation Reactions: Products include oxidized derivatives of the amino group.
Reduction Reactions: Reduced forms of the compound with altered functional groups.
Comparación Con Compuestos Similares
(6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide: Similar in structure but contains a triphenylphosphonium group instead of a trimethylammonium group.
(6-Bromohexyl)trimethylammonium Bromide: Contains a bromo group instead of an amino group.
Uniqueness: (6-Aminohexyl)trimethylammonium Bromide Hydrobromide is unique due to its specific combination of functional groups, which confer distinct biochemical properties and applications. Its ability to act as both an inhibitor and substrate for enzymes sets it apart from other similar compounds .
Propiedades
IUPAC Name |
6-aminohexyl(trimethyl)azanium;bromide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23N2.2BrH/c1-11(2,3)9-7-5-4-6-8-10;;/h4-10H2,1-3H3;2*1H/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIELYIRFOUAOEZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCCN.Br.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50639228 | |
| Record name | 6-Amino-N,N,N-trimethylhexan-1-aminium bromide--hydrogen bromide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50639228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33968-67-1 | |
| Record name | NSC309700 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-N,N,N-trimethylhexan-1-aminium bromide--hydrogen bromide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50639228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(2,3-Epoxypropoxy)phenyl]acetamide](/img/structure/B194417.png)


![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate](/img/structure/B194442.png)






